
Dihydrexidine
Übersicht
Beschreibung
Dihydrexidin ist eine synthetische Verbindung, die für ihre Rolle als Dopaminrezeptoragonist bekannt ist. Es ist ein moderat selektiver, vollständiger Agonist an den Dopamin-D1- und D5-Rezeptoren, mit einer etwa 10-fachen Selektivität für diese Rezeptoren gegenüber dem D2-Rezeptor . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen wie Parkinson-Krankheit und Schizophrenie .
Vorbereitungsmethoden
Die Synthese von Dihydrexidin umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung der Kernstruktur: Die Synthese beginnt mit der Bildung der Hexahydrobenzo[a]phenanthridin-Kernstruktur.
Hydroxylierung: Die Kernstruktur wird dann hydroxyliert, um Hydroxylgruppen an bestimmten Positionen einzuführen.
Analyse Chemischer Reaktionen
Dihydrexidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Dihydrexidin kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Dihydrexidin in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Dihydrexidinmolekül einführen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease
Dihydrexidine has been extensively studied for its effects on Parkinson's disease, particularly in primate models treated with the neurotoxin MPTP. Research indicates that this compound can significantly alleviate parkinsonian symptoms:
- Clinical Trials : In a study involving MPTP-treated monkeys, this compound administration resulted in a reduction of parkinsonian signs by approximately 75%. This effect was not diminished even when subjects were pretreated with a D2 antagonist, suggesting a robust therapeutic profile for advanced Parkinson's cases where traditional therapies fail .
- Mechanism of Action : The drug acts primarily through D1 receptor activation, enhancing dopaminergic signaling which is crucial for motor control. Its ability to stimulate cyclic AMP synthesis further supports its role as an effective treatment modality .
Cognitive Impairments in Schizophrenia
This compound is also being explored for improving cognitive deficits in schizophrenia and related disorders:
- Pilot Studies : Early investigations have shown that this compound may enhance working memory and cognitive function in patients with schizotypal personality disorder. Initial results suggest improvements in cognitive tasks that are typically impaired in these populations .
- Behavioral Studies : Animal models have demonstrated that this compound can improve task performance and persistence in cognitive tasks, indicating its potential utility in treating cognitive deficits associated with dopaminergic dysfunction .
Data Table: Summary of Clinical Findings
Case Study 1: MPTP-Treated Monkeys
In a controlled study involving MPTP-treated cynomolgus monkeys, this compound was administered at varying doses. Results showed profound antiparkinsonian effects that surpassed those achieved with levodopa or D2 agonists. Notably, the effects were sustained even under conditions where typical therapies were ineffective .
Case Study 2: Cognitive Impairment in Schizophrenia
A pilot study assessed the impact of this compound on cognitive deficits among individuals diagnosed with schizophrenia. Participants exhibited significant improvements in tasks measuring attention and memory following treatment, reinforcing the compound's potential role in enhancing cognitive function within this demographic .
Wirkmechanismus
Dihydrexidine exerts its effects by selectively binding to and activating dopamine D1 and D5 receptors. This activation leads to the stimulation of adenylate cyclase and an increase in cyclic AMP levels, which in turn modulates various intracellular signaling pathways . The compound’s selectivity for D1 and D5 receptors over D2 receptors is due to its unique molecular structure, which allows it to preferentially bind to these receptors .
Vergleich Mit ähnlichen Verbindungen
Dihydrexidin wird oft mit anderen Dopaminrezeptoragonisten verglichen, wie z. B. SKF 38393 und Doxanthrin. Während SKF 38393 ebenfalls ein D1-Rezeptoragonist ist, hat Dihydrexidin eine höhere Potenz und Wirksamkeit bei der Stimulation der cyclischen AMP-Synthese . Doxanthrin, ein Sauerstoff-Bioisoster von Dihydrexidin, hat eine noch höhere Selektivität für den D1-Rezeptor und zeigt in präklinischen Modellen eine ähnliche oder bessere Aktivität .
Ähnliche Verbindungen
SKF 38393: Ein D1-Rezeptoragonist mit geringerer Potenz im Vergleich zu Dihydrexidin.
Doxanthrin: Ein Sauerstoff-Bioisoster von Dihydrexidin mit größerer Selektivität für den D1-Rezeptor.
Die einzigartigen Eigenschaften von Dihydrexidin, wie z. B. seine hohe Potenz und Selektivität für D1- und D5-Rezeptoren, machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Dihydrexidine (DHX), chemically known as trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine, is a potent full agonist of the D1 dopamine receptor. This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly Parkinson's disease (PD). The following sections detail its biological activity, pharmacological properties, and clinical implications based on diverse research findings.
This compound is characterized by its conformational rigidity and high selectivity for D1 dopamine receptors. It exhibits a competitive binding affinity with an IC50 of approximately 10 nM for D1 receptors in rat striatal membranes, outperforming traditional agonists like SKF38393 . DHX effectively stimulates cyclic AMP synthesis in the striatum, doubling the rate compared to dopamine itself . This action is blocked by the selective D1 antagonist SCH23390, indicating its specificity for D1 receptors.
Comparison of Affinities
Compound | IC50 (nM) | Receptor Type |
---|---|---|
This compound (DHX) | 10 | D1 |
SKF38393 | 30 | D1 |
Quinpirole | 130 | D2 |
Preclinical Studies
In preclinical models, particularly the unilateral 6-hydroxydopamine-lesioned rat model of PD, this compound has demonstrated significant antiparkinsonian effects. In controlled studies, DHX was administered at varying doses (0.625 to 5.0 mg/kg), showing dose-dependent increases in motor activity as measured by contralateral rotations . Comparatively, DHX exhibited a lower area under the curve (AUC) than doxanthrine (DOX), another D1 agonist, suggesting that while effective, its bioavailability may be less optimal .
Clinical Trials
Clinical evaluations of this compound have revealed a marginal therapeutic window. In a double-blind trial involving patients with PD, intravenous doses were titrated up to a maximum of 70 mg. Results indicated that while some patients experienced brief motor improvements, adverse effects such as hypotension and tachycardia were prevalent . The pharmacokinetics showed a rapid clearance with a plasma half-life of less than five minutes .
Case Studies and Observations
In a notable case study involving two subjects with advanced PD, this compound administration resulted in approximately 75% reduction in parkinsonian signs without significant adverse effects when compared to other treatments like levodopa . However, the efficacy was variable among subjects due to individual differences in receptor sensitivity.
Side Effects and Limitations
While this compound shows promise as a therapeutic agent, it is associated with several dose-limiting side effects:
- Flushing
- Hypotension
- Tachycardia
These side effects necessitate careful monitoring during administration to mitigate risks associated with rapid infusions .
Eigenschaften
IUPAC Name |
(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQGUHWXBGXJW-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894188 | |
Record name | Dihydrexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123039-93-0, 757161-85-6 | |
Record name | Dihydrexidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123039930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrexidine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757161856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dihydrexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDREXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32D64VH037 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIHYDREXIDINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4MPC92UC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.